Dehydrozingerone

Beschreibung

This compound has been reported in Fibraurea tinctoria and Curcuma longa with data available.

Structure

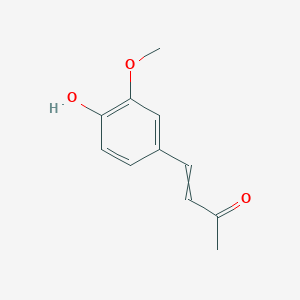

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKBSMFXWNGRE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, needle like crystals, sweet warm and tenacious odour | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1080-12-2, 22214-42-2 | |

| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylidene acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrozingerone: A Core Chemical Properties Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone, scientifically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally occurring in ginger (Zingiber officinale) rhizomes. It is also recognized as a structural analog of curcumin. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The information is presented to support research and development activities in various scientific disciplines, particularly in drug discovery and development where this compound has shown potential as a versatile scaffold. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical processes.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as pale yellow to brilliant yellow needles.[1] It possesses a sweet, warm, and tenacious odor. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Melting Point | 125-131 °C | [2][3] |

| Boiling Point | ~268-348.2 °C (estimated) | [2] |

| Solubility | ||

| in Water | Slightly soluble / Insoluble (~3163 mg/L at 25 °C, estimated) | [1][2][4] |

| in Ethanol | Moderately soluble (up to 20 mg/mL) | [1][5] |

| in DMSO | Soluble (up to 25 mg/mL) | [5] |

| pKa (acidic) | 9.51 - 9.94 (predicted) | |

| CAS Number | 1080-12-2 | [5] |

| IUPAC Name | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | [1] |

| Synonyms | Feruloylmethane, Vanillylidenacetone, Dehydrogingerone | [1] |

Spectral Properties

The structural elucidation of this compound is well-supported by various spectroscopic techniques.

UV-Vis Spectroscopy

This compound exhibits characteristic ultraviolet-visible absorption due to its conjugated system. The absorption maxima (λmax) are solvent-dependent.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Source(s) |

| Methanol | 272, 328 | [3] |

| Acetone | 334 (E-isomer), 338 (Z-isomer) | [6][7] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Source(s) |

| 3463 | -OH (hydroxyl), stretching | [3] |

| 1679 | C=O (α,β-unsaturated ketone), stretching | [3] |

| 1580, 1519 | C=C (aromatic), stretching | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure of this compound. The data presented below is for the thermodynamically more stable (E)-isomer.

Table 4: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source(s) |

| 2.38 | s | - | -CH₃ (acetyl) | |

| 3.94 | s | - | -OCH₃ (methoxyl) | |

| 6.60 | d | 16.0 | H-β (olefinic) | |

| 6.94 | d | 8.0 | H-5' (aromatic) | |

| 7.06 | d | 1.5 | H-2' (aromatic) | |

| 7.10 | dd | 8.0, 1.5 | H-6' (aromatic) | |

| 7.46 | d | 16.0 | H-α (olefinic) |

Table 5: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Source(s) |

| 27.0 | -CH₃ (acetyl) | |

| 55.7 | -OCH₃ (methoxyl) | |

| 109.1 | C-2' | |

| 114.5 | C-5' | |

| 123.2 | C-6' | |

| 124.7 | C-β | |

| 126.6 | C-1' | |

| 143.4 | C-α | |

| 146.6 | C-4' | |

| 148.0 | C-3' | |

| 198.1 | C=O (ketone) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

Table 6: Mass Spectrometry Data for this compound

| m/z | Ion | Source(s) |

| 193 | [M+H]⁺ | |

| 215 | [M+Na]⁺ | |

| 177 | [M-CH₃]⁺ | |

| 145 | [M-CH₃-CO]⁺ |

Synthesis and Reactivity

Synthesis

This compound is most commonly synthesized via a base-catalyzed aldol condensation (Claisen-Schmidt condensation) between vanillin and acetone.[8]

-

Reaction Setup: Dissolve vanillin (1.0 eq) in acetone (excess).

-

Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to precipitate the crude product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.[2]

Reactivity

The chemical structure of this compound, featuring a phenolic hydroxyl group, an α,β-unsaturated ketone system, and an aromatic ring, allows for a variety of chemical modifications.

-

Acetylation: The phenolic hydroxyl group can be readily acetylated using acetic anhydride in the presence of a base like pyridine.

-

Methylation: The phenolic hydroxyl group can be methylated, for example, using methyl iodide and a weak base such as potassium carbonate.

-

Glucosidation: The hydroxyl group can undergo glucosidation to form glycosidic bonds.

-

Hydrogenation: The carbon-carbon double bond of the enone system can be selectively hydrogenated to yield zingerone.

-

E/Z Isomerization: The double bond in this compound is typically in the more stable (E)-configuration. However, it can undergo photoisomerization to the (Z)-isomer upon exposure to UV light.[6][9] The (Z)-isomer is generally less stable and may revert to the (E)-form.[6][9]

Structural Features and Stereochemistry

This compound consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to an acetone moiety via a propenone bridge. The molecule possesses several key functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a methoxy group, an aromatic ring, and an α,β-unsaturated ketone.

The double bond in the propenone linker gives rise to geometric isomerism. The naturally occurring and more stable isomer is the (E)-isomer, where the bulky substituents on the double bond are on opposite sides.[1][6] The IUPAC name, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, reflects this stereochemistry. The less stable (Z)-isomer can be formed through photoisomerization.[6][9]

Stability and Storage

This compound is a relatively stable compound under standard laboratory conditions. For long-term storage, it is recommended to be kept in a cool, dry, and dark place. Solutions in DMSO or ethanol can be stored at -20 °C for up to a month.[5] The solid form is stable for at least one year when stored appropriately.[5]

Conclusion

This technical guide has summarized the core chemical properties of this compound, providing a valuable resource for scientists and researchers. The presented data on its physicochemical properties, detailed spectral characteristics, established synthetic protocols, and reactivity profile will facilitate its use in further research and development, particularly in the design and synthesis of new therapeutic agents. The provided diagrams offer a clear visual representation of its synthesis and chemical transformations.

References

- 1. This compound | C11H12O3 | CID 5354238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0032591) [hmdb.ca]

- 5. 10-2526-500mg | this compound [1080-12-2] Clinisciences [clinisciences.com]

- 6. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives [mdpi.com]

- 7. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrozingerone: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone (DZ), also known as feruloylmethane or (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound of significant interest in the scientific community. Structurally similar to other bioactive molecules like zingerone and curcumin, this compound has garnered attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its synthesis and isolation. Furthermore, it elucidates key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development.

Discovery and Historical Context

The history of this compound is unique in that its chemical synthesis predates its formal identification in a natural source. The compound can be synthesized through a classic base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between vanillin and acetone.[1] This straightforward synthesis has been known for over a century, making the compound readily accessible for laboratory research long before its natural occurrence was documented.[1]

It was later identified as a natural product isolated from the rhizomes of ginger (Zingiber officinale).[2][3] this compound is also recognized as a structural half-analog and a degradation product of curcumin, the principal bioactive component in turmeric (Curcuma longa).[4] This dual identity—as both a synthetic compound and a natural product—has contributed to the extensive research into its biological activities.

Natural Sources and Biosynthesis

The primary and most well-documented natural source of this compound is the rhizome of the ginger plant (Zingiber officinale Roscoe), a member of the Zingiberaceae family.[2][3] While ginger contains a complex mixture of hundreds of compounds, including gingerols, shogaols, and zingerone, this compound is considered a minor active constituent.[5][6] It is also found in Aframomum giganteum, another plant in the ginger family.[7]

The biosynthesis of this compound in plants is linked to the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the formation of cinnamic acid and its derivatives, including ferulic acid. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be derived from precursors synthesized through this central metabolic route.

Quantitative Data

Precise quantitative data on the concentration of this compound in ginger rhizomes is not extensively reported in the literature, with most sources describing it as a minor component. The yield from natural sources can be influenced by factors such as the geographic origin of the plant, harvest time, and the extraction method employed.

In contrast, chemical synthesis provides a reliable and scalable method for obtaining this compound. The tables below summarize the key physicochemical properties and typical yields reported for its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [8] |

| Molecular Weight | 192.21 g/mol | [8] |

| Appearance | Shiny, light yellow crystalline solid | [4][8] |

| Melting Point | 126-131 °C | [1][8] |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

Table 2: Reported Yields for this compound Synthesis

| Synthesis Method | Starting Materials | Reported Yield | Reference(s) |

| Claisen-Schmidt Condensation | Vanillin, Acetone | ~50% | [1] |

| Modified Claisen-Schmidt | Vanillin, Acetone, KOH | Improved yield (not quantified) | [8] |

| Microwave-Assisted Synthesis | Vanillin, Acetone, [DMIM]Br | 62.96% | [9] |

Experimental Protocols

Chemical Synthesis of this compound (Claisen-Schmidt Condensation)

This protocol is adapted from methodologies reported in the literature.[1][5]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Acetone

-

10% Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

-

50% Aqueous Ethanol

-

Standard laboratory glassware (beaker, stirrer, filtration apparatus)

-

Ice bath

Procedure:

-

Dissolve 4g of vanillin in 20 mL of acetone in a beaker.

-

To this solution, add 20 mL of 10% sodium hydroxide solution while stirring.

-

Stopper the beaker and allow the mixture to stand at room temperature for 48 hours. The mixture will darken in color.

-

After the incubation period, place the beaker in an ice bath and acidify the mixture by slowly adding 60 mL of 10% hydrochloric acid while stirring continuously.

-

A yellowish-brown solid will precipitate.

-

Filter the solid product using a Büchner funnel and wash it several times with cold water.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain pure, yellow crystals of this compound.

-

Dry the crystals and determine the melting point and yield.

Isolation of this compound from Zingiber officinale

The following is a generalized protocol for the extraction and isolation of this compound from ginger rhizomes, based on methods for isolating phenolic compounds from this plant.[10][11]

Materials:

-

Fresh or dried ginger rhizomes

-

Methanol or Ethyl Acetate (extraction solvent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (mobile phase)

-

Rotary evaporator

-

Chromatography column and fraction collector

-

TLC plates and developing chamber

Procedure:

-

Extraction:

-

Grind the dried ginger rhizomes into a fine powder.

-

Macerate the ginger powder in methanol or ethyl acetate at room temperature for 24-48 hours. Alternatively, perform Soxhlet extraction for 6-8 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions like ethyl acetate.

-

-

Chromatographic Purification:

-

Pack a silica gel column with a non-polar solvent like hexane.

-

Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

-

Evaporate the solvent from the combined fractions to yield the isolated compound.

-

Characterization of this compound

The identity and purity of synthesized or isolated this compound can be confirmed using various spectroscopic and chromatographic techniques.

Table 3: Characterization Methods for this compound

| Technique | Purpose | Expected Results | Reference(s) |

| Thin Layer Chromatography (TLC) | Purity assessment and reaction monitoring | A single spot with a specific Rf value in a given solvent system. | [1] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single peak at a characteristic retention time. | [1] |

| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands for -OH, α,β-unsaturated C=O, and aromatic rings. | [8] |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of this compound (e.g., m/z 193.08 [M+H]⁺). | [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Characteristic proton and carbon signals confirming the molecular structure. | [12] |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. This section provides a visual representation of some of these interactions using Graphviz diagrams.

AMPK Signaling Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to beneficial metabolic effects.

References

- 1. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of a Natural Antioxidant, this compound from Zingiber officinale and Synthesis of Its Analogues for Recognition of Effective Antioxidant and Antityrosinase Agents | Semantic Scholar [semanticscholar.org]

- 4. Novel Semisynthetic Derivative of this compound (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of a natural antioxidant, this compound from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrozingerone: A Technical Whitepaper on Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrozingerone (DHZ), a phenolic compound naturally occurring in ginger (Zingiber officinale), has emerged as a molecule of significant interest in pharmacological research.[1][2] Structurally, it is an analog of curcumin, representing one-half of the curcumin molecule, but with potentially improved bioavailability.[3] Preliminary studies have illuminated a spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2][4][5] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's therapeutic potential appears to stem from its ability to modulate multiple cellular signaling pathways, primarily the NF-κB and MAPK pathways, and to counteract oxidative stress.

Anti-Inflammatory Activity

A significant body of evidence points to this compound's potent anti-inflammatory properties, largely mediated by the inhibition of the NF-κB signaling cascade. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators.[6]

Key Findings:

-

Inhibition of Pro-inflammatory Cytokines and Enzymes: this compound significantly attenuates the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[6]

-

Modulation of the NF-κB Pathway: The anti-inflammatory effects of this compound are linked to its ability to inhibit the NF-κB pathway. Studies have demonstrated that this compound treatment leads to decreased phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of p65.[1][6][7]

-

Modulation of the MAPK Pathway: this compound has also been shown to modulate the mitogen-activated protein kinase (MAPK) pathway. It can reduce the phosphorylation of p38 MAPK in response to inflammatory stimuli.[1]

Antioxidant Activity

This compound exhibits significant antioxidant activity, contributing to its protective effects in various pathological conditions. This activity is primarily attributed to its ability to scavenge free radicals and reduce reactive oxygen species (ROS). The phenolic hydroxyl group in its structure is considered crucial for this activity.[8]

Key Findings:

-

Radical Scavenging: this compound and its derivatives have demonstrated potent radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[8][9]

-

Reduction of Intracellular ROS: In cellular models, this compound has been shown to decrease the production of intracellular ROS induced by oxidative stressors like hydrogen peroxide (H₂O₂).[10]

Anticancer Activity

Preliminary studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Key Findings:

-

Inhibition of Cancer Cell Proliferation: this compound and its derivatives have shown cytotoxic activity against a range of cancer cell lines, including prostate (PLS10), cervical (HeLa), colon (LS174, HT-29), and lung (A549) cancer cells.[3][11][12]

-

Induction of Cell Cycle Arrest: In human colon cancer HT-29 cells, this compound has been observed to induce cell cycle arrest at the G2/M phase.[13][14][15][16][17] In castration-resistant prostate cancer cells (PLS10), it induces G1 phase arrest.[3]

-

Induction of Oxidative Stress in Cancer Cells: Interestingly, while acting as an antioxidant in normal cells, this compound can lead to the accumulation of intracellular ROS in cancer cells, contributing to its cytotoxic effects.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of neurodegenerative diseases like Parkinson's disease. These effects are closely linked to its anti-inflammatory and antioxidant activities.

Key Findings:

-

Protection of Dopaminergic Neurons: In a Drosophila model of Parkinson's disease, this compound treatment was shown to prevent the loss of dopaminergic neurons.[4][5]

-

Improvement of Motor Function: The neuroprotective effects of this compound are accompanied by an improvement in motor performance in preclinical models.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound's mechanism of action.

Table 1: In Vitro Anticancer Activity of this compound and Its Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| This compound (DHZ) | PLS10 (prostate) | 153.13 ± 11.79 µM | [3] |

| Butyl derivative of DHZ | HeLa (cervical) | 8.63 µM | [11] |

| Benzyl derivative of DHZ | LS174 (colon) | 10.17 µM | [11] |

| Benzyl derivative of DHZ | A549 (lung) | 12.15 µM | [11] |

| This compound analog 11 | KB | 2.0 µg/mL | [12] |

| This compound analog 11 | KB-VCR | 1.9 µg/mL | [12] |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound and Its Derivatives

| Activity | Assay | Compound/Derivative | IC50 Value | Reference |

| Anti-inflammatory | Inhibition of heat-induced albumin denaturation | DHZ derivative 2c | 7.20 ± 0.27 mM | [9][18] |

| Antioxidant | DPPH radical scavenging | This compound (DHZ) | 103.35 µM | [9] |

| Antioxidant | DPPH radical scavenging | DHZ derivative 2e | 50.23 ± 0.01 µM | [9][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's mechanism of action.

Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the methodology to evaluate the effect of this compound on the production of inflammatory mediators in a well-established in vitro model of inflammation.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[19][20]

-

Treatment: Cells are seeded in 24-well or 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[1][21]

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[19][21]

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[19]

-

Western Blot Analysis for NF-κB and MAPK Pathways:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 NF-κB, IκBα, and p38 MAPK.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][21]

-

Evaluation of Antioxidant Activity

This section outlines protocols to determine the free radical scavenging and intracellular ROS reducing capabilities of this compound.

-

DPPH Radical Scavenging Assay:

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cells (e.g., HUVECs or RAW 264.7) are seeded in a 12-well plate.

-

After treatment with this compound and an oxidative stressor (e.g., H₂O₂ or LPS), the cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[1][10]

-

DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.[1]

-

Assessment of Anticancer Activity

The following protocols are used to investigate the cytotoxic and cell cycle-modulating effects of this compound on cancer cells.

-

Cell Viability Assay (WST-1 or MTT):

-

Cancer cells (e.g., PLS10 or HT-29) are seeded in a 96-well plate.[3]

-

After 24 hours, the cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[3]

-

WST-1 or MTT reagent is added to each well, and the plate is incubated.

-

The absorbance is measured at the appropriate wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.[3]

-

-

Cell Cycle Analysis:

-

HT-29 cells are treated with different concentrations of this compound for 24 or 48 hours.[14][16]

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase and stained with propidium iodide (PI).[13]

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13][14]

-

Evaluation of Neuroprotective Effects in a Drosophila Model of Parkinson's Disease

This protocol describes the methodology to assess the neuroprotective effects of this compound in a well-established in vivo model.

-

Drosophila Model and Treatment: A transgenic Drosophila model expressing a mutant human gene associated with Parkinson's disease (e.g., LRRK2) is used.[4][5] The flies are raised on a diet supplemented with this compound (e.g., 0.5 mM and 1 mM) for a specific duration (e.g., 14 or 21 days).[4][5]

-

Climbing Assay (Negative Geotaxis):

-

Immunohistochemistry for Dopaminergic Neurons:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal a molecule with multifaceted pharmacological activities, primarily centered around its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Its ability to modulate key signaling pathways like NF-κB and MAPK, coupled with its capacity to mitigate oxidative stress, underscores its potential as a therapeutic agent for a range of diseases.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its direct interactions with key signaling proteins.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic delivery and efficacy.

-

In Vivo Efficacy in Disease Models: Rigorous testing in a wider range of preclinical animal models to validate its therapeutic potential for specific diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of novel this compound derivatives to enhance potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, paving the way for the potential translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

- 1. This compound ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1080-12-2 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Effects of the Nutraceutical this compound and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of the Nutraceutical this compound and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Novel this compound-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Semisynthetic Derivative of this compound (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. The Nutraceutical this compound and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro [mdpi.com]

- 17. A natural flavonoid lawsonaringenin induces cell cycle arrest and apoptosis in HT-29 colorectal cancer cells by targeting multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 20. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Fluorescence microscopy-based sensitive method to quantify dopaminergic neurodegeneration in a Drosophila model of Parkinson’s disease [frontiersin.org]

Dehydrozingerone and Curcumin: A Technical Guide to Their Structural and Functional Divergence

For Immediate Release

[City, State] – October 31, 2025 – This technical guide provides a comprehensive analysis of the structural and functional differences between dehydrozingerone and curcumin, two naturally occurring phenolic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules.

Executive Summary

Curcumin, the principal curcuminoid in turmeric, is a symmetric molecule renowned for its broad spectrum of biological activities. This compound, a structural analog representing half of the curcumin molecule, offers a simpler chemical scaffold with distinct physicochemical and pharmacological properties. This guide elucidates their key structural distinctions and provides a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Structural Differences

The fundamental structural difference lies in their dimeric versus monomeric nature. Curcumin is a symmetric dimer, while this compound is essentially a monomeric unit of curcumin.[1][2]

Curcumin:

-

Chemical Name: (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

-

Structure: Two feruloyl groups joined by a methylene bridge, forming a β-diketone moiety. This symmetric structure consists of two aromatic rings, each with a hydroxyl and a methoxy group, connected by a seven-carbon linker.

-

Key Features: The presence of the β-diketone group allows for keto-enol tautomerism. The extended conjugation system across the molecule contributes to its color and reactivity.

This compound:

-

Chemical Name: (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

-

Structure: A single aromatic ring (vanillyl group) attached to a four-carbon α,β-unsaturated ketone moiety.[1] It is structurally equivalent to one half of the curcumin molecule.[1][2]

-

Key Features: Lacks the β-diketone moiety and the second aromatic ring found in curcumin. This results in a smaller, less conjugated system.

Comparative Quantitative Data

The structural dissimilarities between this compound and curcumin give rise to notable differences in their biological activities. The following table summarizes key quantitative data from comparative studies.

| Parameter | This compound (DZ) | Curcumin (CUR) | Reference(s) |

| Antioxidant Activity | |||

| DPPH Radical Scavenging IC₅₀ | 103.35 µM | 53 µM | [2][3] |

| Anticancer Activity | |||

| Cell Line | PLS10 (Rat Prostate Cancer) | PLS10 (Rat Prostate Cancer) | [4][5] |

| IC₅₀ (48h incubation) | 153.13 ± 11.79 µM | 20.33 ± 0.58 µM | [4][5] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of an antioxidant compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (this compound, Curcumin)

-

Positive control (e.g., Ascorbic acid)

-

Spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Prepare stock solutions of this compound and curcumin in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of the test compounds to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

Determination of IC₅₀: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Western Blot for Protein Expression Analysis

This protocol is used to detect specific proteins in a sample.

Materials:

-

Cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the lysate using a protein assay.

-

-

SDS-PAGE:

-

Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

-

Signaling Pathway Modulation

Both this compound and curcumin are known to modulate inflammatory signaling pathways, primarily through their interaction with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound's Modulation of MAPK/NF-κB Pathway

This compound has been shown to attenuate the inflammatory response by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades.[6]

Figure 1: this compound's inhibitory effect on the MAPK and NF-κB signaling pathways.

Curcumin's Modulation of MAPK/NF-κB Pathway

Curcumin is a well-documented inhibitor of the NF-κB pathway and also affects MAPK signaling, contributing to its anti-inflammatory and anticancer effects.[7][8][9]

Figure 2: Curcumin's multi-target inhibition of the MAPK and NF-κB signaling pathways.

Conclusion

This compound, as a structural half of curcumin, presents a simplified yet biologically active molecule. While curcumin generally exhibits more potent antioxidant and in vitro anticancer activities, likely due to its larger conjugated system and the presence of the β-diketone moiety, this compound's distinct pharmacological profile warrants further investigation. The structural and functional insights provided in this guide aim to facilitate future research and development of these compounds for therapeutic applications.

References

- 1. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Impact of curcumin on p38 MAPK: therapeutic implications - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 8. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Curcumin synergizes with resveratrol to stimulate the MAPK signaling pathway in human articular chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrozingerone: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrozingerone (DHZ), chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound derived from the rhizomes of ginger (Zingiber officinale) and is also a structural half-analog of curcumin.[1][2][3] Unlike curcumin, which suffers from poor bioavailability and chemical instability, this compound offers higher solubility and stability, making it a compound of significant interest for its diverse pharmacological activities.[1][4][5] This technical guide provides an in-depth overview of the key biological activities of DHZ, detailed experimental protocols for its screening, and a summary of its mechanisms of action through various signaling pathways. The documented activities of DHZ include potent antioxidant, anti-inflammatory, and anti-cancer effects, positioning it as a promising candidate for further investigation in drug discovery and development.[1][4][6]

Antioxidant Activity

This compound is recognized for its significant antioxidant properties, primarily attributed to its phenolic hydroxyl group, which is essential for scavenging free radicals.[7][8] Its ability to counteract oxidative stress is a key mechanism underlying many of its other biological effects.[4][6]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound and its derivatives is often quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value, representing the concentration required to inhibit 50% of the DPPH radicals, is a standard measure of antioxidant potency.

| Compound | Assay | IC50 Value (μM) | Reference |

| This compound (DHZ) | DPPH Scavenging | 103.35 | [7] |

| DHZ Mannich Base (2e) | DPPH Scavenging | 50.23 | [7] |

| Quercetin (Standard) | DPPH Scavenging | 21.74 | [7] |

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines the methodology used to determine the free-radical scavenging activity of this compound.[7][9]

Objective: To measure the ability of DHZ to scavenge the stable DPPH free radical.

Materials:

-

This compound (and its derivatives)

-

DPPH (1,1-diphenyl-2-picrylhydrazyl)

-

Methanol or Ethanol

-

Quercetin (positive control)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Prepare stock solutions of this compound and the positive control (Quercetin) in methanol at various concentrations (e.g., ranging from 10 to 200 μM).[9]

-

-

Assay Reaction:

-

In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 μL) to each well.

-

Add an equal volume of the DPPH solution (e.g., 100 μL) to each well.

-

For the control, mix methanol with the DPPH solution. A blank containing only methanol is used for baseline correction.[9]

-

-

Incubation:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.[7]

-

Visualization: Antioxidant Screening Workflow

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[10] It has been shown to attenuate the inflammatory cascade in various cell types, including macrophages, and in animal models of acute respiratory distress syndrome (ARDS).[10][11]

Quantitative Data: Inhibition of Inflammatory Cytokines

The following table summarizes the dose-dependent effect of DHZ on the expression of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BEAS-2B lung epithelial cells.

| Cytokine | DHZ Concentration (μM) | Fold Change vs. LPS Control | Reference |

| TNF-α | 6.25 | ~1.8 | [10] |

| 12.5 | ~1.5 | [10] | |

| 25 | ~1.1 | [10] | |

| 50 | ~0.8 | [10] | |

| IL-1β | 6.25 | ~2.5 | [10] |

| 12.5 | ~1.9 | [10] | |

| 25 | ~1.2 | [10] | |

| 50 | ~0.9 | [10] | |

| IL-6 | 6.25 | ~2.0 | [10] |

| 12.5 | ~1.6 | [10] | |

| 25 | ~1.1 | [10] | |

| 50 | ~0.7 | [10] |

Note: Fold change values are estimated from graphical data presented in the cited literature.

Experimental Protocol: In Vitro LPS-Induced Inflammation Model

This protocol describes the methodology for evaluating the anti-inflammatory effects of DHZ on LPS-stimulated macrophage or epithelial cells.[10]

Objective: To determine the effect of DHZ on the production of inflammatory cytokines and the activation of inflammatory signaling pathways in response to LPS.

Materials:

-

RAW 264.7 (macrophage) or BEAS-2B (lung epithelial) cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (DHZ)

-

Dexamethasone (positive control)

-

Reagents for RNA isolation (e.g., TRIzol), cDNA synthesis, and qRT-PCR

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Antibodies for Western blot analysis (e.g., anti-p-JNK, anti-p-p38, anti-NF-κB)

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into multi-well plates (e.g., 6-well or 24-well) at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of DHZ (e.g., 6.25, 12.5, 25, 50 μM) or Dexamethasone for 2 hours.[10]

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1-5 µg/ml) for a specified duration (e.g., 12-24 hours).[10] A vehicle-treated group and an LPS-only group serve as controls.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.

-

Lyse the cells to extract total RNA for qRT-PCR analysis or total protein for Western blot analysis.

-

-

Analysis:

-

ELISA: Quantify the concentration of secreted cytokines (TNF-α, IL-6, etc.) in the supernatant according to the manufacturer's protocol.

-

qRT-PCR: Analyze the gene expression levels of inflammatory markers (TNF-α, IL-1β, COX-2, etc.).

-

Western Blot: Detect the phosphorylation status of key signaling proteins like JNK, p38, and the nuclear translocation of NF-κB to elucidate the mechanism of action.[10]

-

Visualization: DHZ-Mediated Inhibition of MAPK/NF-κB Pathway

Caption: DHZ inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.[10][11]

Anti-Cancer Activity

This compound has emerged as a potential anti-neoplastic agent, demonstrating cytotoxic effects against various cancer cell lines. Its mechanisms include the induction of cell-cycle arrest and the accumulation of intracellular reactive oxygen species (ROS).[5][12]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anti-proliferative effect of DHZ is commonly expressed as the IC50 value, determined through cytotoxicity assays.

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

| HT-29 | Human Colon Cancer | ~35-40 (estimated) | [12] |

| PLS10 | Rat Prostate Cancer | >100 | [5] |

| HeLa | Human Cervical Cancer | 8.63 (Butyl-DHZ derivative) | [13][14] |

| LS174 | Human Colon Cancer | 10.17 (Benzyl-DHZ derivative) | [13][14] |

| A549 | Human Lung Cancer | 12.15 (Benzyl-DHZ derivative) | [13][14] |

Note: While DHZ itself showed lower potency in some studies, its derivatives have demonstrated significant cytotoxicity.[5][13][14]

Experimental Protocol: Cell Proliferation and Cell Cycle Analysis

This protocol details the methods for assessing the anti-proliferative effects of DHZ and its impact on the cell cycle.[5][12]

Objective: To evaluate the cytotoxicity of DHZ and determine its effect on cell cycle progression in cancer cells.

Materials:

-

Cancer cell lines (e.g., HT-29)

-

Cell culture medium and supplements

-

This compound (DHZ)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent (e.g., WST-1)

-

Dimethyl sulfoxide (DMSO)

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow Cytometer

Procedure for Cell Proliferation (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of DHZ concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium, add DMSO to dissolve the formazan crystals, and shake the plate gently.

-

Measurement: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control. The IC50 is calculated from the dose-response curve.

Procedure for Cell Cycle Analysis:

-

Treatment: Treat cells in 6-well plates with DHZ at relevant concentrations (e.g., IC50) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell-cycle arrest.[12]

Visualization: In Vitro Anti-Cancer Screening Workflow

Caption: Workflow for screening the anti-cancer activity of DHZ.

Conclusion

This compound stands out as a versatile and pharmacologically active natural compound with well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its superior stability and bioavailability compared to its parent compound, curcumin, make it an attractive candidate for therapeutic development.[5][15] The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and harness the potential of this compound in addressing a range of pathological conditions, from chronic inflammation and oxidative stress-related diseases to various forms of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nutraceutical this compound and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nutraceutical this compound and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic and Antimicrobial Activity of this compound based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. News - Future Trends: The Role of this compound in Nutraceuticals and Supplements [mylandsupplement.com]

A Technical Guide to the Synthesis of Dehydrozingerone from Vanillin and Acetone

Abstract

Dehydrozingerone, or 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a phenolic compound found in the rhizomes of ginger (Zingiber officinale) and is a structural half-analog of curcumin.[1][2] Its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, make it a compound of significant interest for drug discovery and development.[1][3] The synthesis of this compound is a classic example of a base-catalyzed crossed-aldol condensation, specifically the Claisen-Schmidt condensation, between vanillin and acetone.[1][4] This whitepaper provides an in-depth technical guide on the synthesis of this compound, covering the reaction mechanism, detailed experimental protocols for both conventional and green synthesis methods, comprehensive quantitative data, and characterization.

Reaction Mechanism and Synthesis Overview

The synthesis of this compound from vanillin and acetone proceeds via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde (vanillin) and a ketone (acetone) to form an α,β-unsaturated ketone.[4] The reaction mechanism is initiated by the deprotonation of the α-carbon of acetone by a base (e.g., hydroxide) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. The subsequent intermediate undergoes dehydration to yield the final conjugated product, this compound.[4][5]

Figure 1: A simplified chemical reaction scheme.

The process is robust and can be performed under various conditions, from traditional methods requiring long reaction times at room temperature to modern, more efficient techniques like microwave-assisted synthesis.[4]

Experimental Protocols

Detailed methodologies for two common synthesis approaches are provided below.

Protocol 1: Conventional Synthesis

This method is based on traditional base-catalyzed condensation at room temperature.

Materials:

-

Vanillin (4.0 g)[6]

-

Acetone (20 mL)[6]

-

10% Sodium Hydroxide (NaOH) solution (20 mL)[6]

-

10% Hydrochloric Acid (HCl) solution (~60 mL)[6]

-

50% Aqueous Ethanol (for recrystallization)[6]

-

Distilled water (cold)

Procedure:

-

Reaction Setup: In a beaker, dissolve 4.0 g of vanillin in 20 mL of acetone.[6]

-

Base Addition: Add 20 mL of 10% NaOH solution to the vanillin-acetone mixture. Stopper the beaker and stir to ensure homogeneity.[6]

-

Reaction: Allow the mixture to stand at room temperature for 48 hours. The solution will darken over this period.[4][6]

-

Workup and Precipitation: After the incubation period, place the beaker in an ice bath. Slowly acidify the dark-colored mixture by adding approximately 60 mL of 10% HCl solution while stirring continuously. A yellowish-brown solid product will precipitate.[6]

-

Isolation: Collect the solid material by vacuum filtration. Wash the crude product several times with cold distilled water to remove residual acid and salts.[6]

-

Purification: Recrystallize the crude solid from 50% aqueous ethanol to yield pure this compound as a brilliant yellow powder.[6]

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a more efficient and environmentally friendly alternative, significantly reducing reaction time.[4]

Materials:

-

Vanillin

-

Acetone (10-fold molar excess to vanillin)[4]

-

2.5 M Sodium Hydroxide (NaOH) solution[4]

-

1-decyl-3-methylimidazolium bromide ([DMIM]Br) ionic liquid (5% w/v)[4]

-

Hydrochloric Acid (HCl) for acidification

-

Distilled water

Procedure:

-

Reaction Setup: Combine vanillin, a 10-fold molar excess of acetone, 2.5 M NaOH, and 5% (w/v) [DMIM]Br ionic liquid in a microwave-safe reaction vessel.[4]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 120 minutes at a constant temperature of 50°C and a power of 300 W.[4]

-

Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The use of an ionic liquid often improves the purity and yield, potentially simplifying the purification process.[4]

Figure 2: A flowchart of the synthesis process.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction time and yield. Below is a comparison of different reported protocols.

| Method | Catalyst / Base | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference(s) |

| Conventional | 10% NaOH | 48 hours | Room Temp. | ~50% | 126-127 | [6] |

| Conventional | NaOH | 24-48 hours | Room Temp. | 33-50% | 121-128 | [4] |

| Microwave-Assisted | 2.5 M NaOH / [DMIM]Br | 120 minutes | 50°C | 62.96% | 129-130 | [4] |

| Modified Conventional | KOH | 24 hours | Not specified | Improved Yield | Not specified | [7] |

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Observed Data | Reference(s) |

| Appearance | Brilliant yellow crystalline powder/solid | [4][6] |

| Melting Point | 126-131°C | [4][6][7] |

| Solubility | Soluble in alcohol, insoluble in water | [6] |

| IR (KBr, cm⁻¹) | ~3300-3463 (O-H stretch), ~1638-1679 (α,β-unsaturated C=O stretch), ~968 (trans C=C bend) | [7][8] |

| ¹H-NMR (CDCl₃, δ ppm) | 7.43 (d, 1H), 7.06 (dd, 1H), 7.03 (d, 1H), 6.92 (d, 1H), 6.57 (d, 1H), 6.24 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃) | [8] |

| ¹³C-NMR (CDCl₃, δ ppm) | Key peaks include signals for carbonyl carbon, aromatic carbons, vinyl carbons, methoxy carbon, and methyl carbon. | [8] |

Relevance in Drug Development

This compound's structural similarity to curcumin, combined with its favorable safety profile, positions it as a promising scaffold for drug development.[1][3] Its documented biological activities are extensive:

-

Anticancer: It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer.[1][9]

-

Antioxidant: The phenolic hydroxyl group is crucial for its ability to scavenge free radicals and protect against oxidative stress.[1]

-

Anti-inflammatory: It effectively inhibits inflammatory pathways and mediators.[1]

-

Antimicrobial: It exhibits activity against a range of bacteria and fungi.[1]

Unlike curcumin, which suffers from poor bioavailability, some studies suggest this compound may have improved pharmacokinetic properties, making it a more viable candidate for clinical investigation.[9]

Figure 3: Relationship of bio-activities to drug development.

Conclusion

The synthesis of this compound from vanillin and acetone is a well-established, versatile, and high-yielding reaction. While conventional methods are reliable, the adoption of green chemistry principles, such as microwave-assisted synthesis, offers significant improvements in efficiency and sustainability. The straightforward nature of this synthesis, coupled with the potent biological activities of the product, ensures that this compound will remain a molecule of high interest to researchers in chemistry, pharmacology, and drug development.

References

- 1. This compound | 1080-12-2 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 5. youtube.com [youtube.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Structure-function activity of this compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 9. mdpi.com [mdpi.com]

Dehydrozingerone Solubility in DMSO and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dehydrozingerone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This compound, a structural analog of curcumin isolated from ginger rhizomes, is a phenolic compound recognized for its antioxidant, anti-inflammatory, and potential antitumor properties.[1][2] Understanding its solubility is critical for researchers in pharmacology, medicinal chemistry, and drug development for the preparation of stock solutions, in vitro assays, and formulation studies.

Quantitative Solubility Data

The solubility of this compound has been reported in various chemical and supplier databases. The following table summarizes the available quantitative data for its solubility in DMSO and ethanol.

| Solvent | Solubility | Molar Concentration (approx.)* |

| Dimethyl Sulfoxide (DMSO) | up to 25 mg/mL[1][3][4][5] | ~130 mM |

| Ethanol | up to 20 mg/mL[1][3][4][5] | ~104 mM |

*Calculated based on a molecular weight of 192.21 g/mol .[1]

Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month.[1][3] For long-term storage, the powdered form is stable for at least one year when stored at -20°C.[1]

Experimental Protocols

While specific experimental determinations of this compound's solubility are not extensively detailed in the public literature, a general methodology for assessing the solubility of a test compound can be applied. The following protocol is a generalized procedure based on standard laboratory practices for solubility determination.

Objective: To determine the solubility of this compound in DMSO and ethanol.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled incubator or water bath

-

Calibrated analytical balance

-

Glass vials or test tubes

-

Pipettes

Generalized Protocol for Solubility Determination:

-